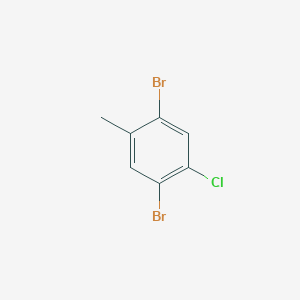

1,4-Dibromo-2-chloro-5-methylbenzene

説明

Polyhalogenated aromatic compounds are a class of organic molecules that feature a benzene (B151609) ring to which two or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. The nature, number, and position of these halogen substituents profoundly influence the chemical and physical properties of the benzene core, leading to a vast array of compounds with diverse reactivity and applications.

Substituted benzene derivatives are fundamental to many areas of chemical science. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of the molecule's properties, which is a cornerstone of modern organic chemistry. labshake.comnih.gov These modifications can significantly alter the electron density of the aromatic ring, thereby influencing its reactivity in key chemical transformations such as electrophilic aromatic substitution. labshake.com

The academic importance of these derivatives lies in their utility as versatile intermediates for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net Researchers continually explore new methods for the controlled and selective synthesis of multi-substituted benzenes, as the arrangement of substituents can lead to vastly different chemical behaviors and biological activities. chemscene.com The study of substituent effects, both electronic (inductive and resonance) and steric, on the reactivity and regioselectivity of reactions involving the benzene ring is a core concept in the field. labshake.comsigmaaldrich.com This understanding is crucial for designing synthetic routes to new materials and biologically active compounds.

Research into halogenated aromatic compounds is driven by their importance as synthetic intermediates. sigmaaldrich.com Haloarenes are precursors in a multitude of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are central to the construction of complex organic scaffolds.

Current research trajectories in this field include:

Development of Novel Halogenation Methods: There is a continuous effort to develop more efficient, selective, and environmentally benign methods for the halogenation of aromatic rings. sigmaaldrich.com This includes the use of new reagents and catalysts to control the regioselectivity of halogenation, particularly in the synthesis of polyhalogenated compounds. sigmaaldrich.com

Site-Selective Functionalization: A major challenge and area of active research is the selective functionalization of polyhalogenated arenes, where different halogen atoms on the same ring can be distinguished and reacted sequentially. bldpharm.com This allows for the programmed construction of highly substituted and complex aromatic structures.

Applications in Materials Science: The unique electronic properties conferred by halogen atoms make polyhalogenated arenes interesting candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to synthesize and evaluate new halogenated compounds for these applications.

Environmental and Biological Studies: The persistence and potential toxicity of some polyhalogenated aromatic compounds in the environment is a significant area of study. Research focuses on understanding their environmental fate, mechanisms of toxicity, and methods for their degradation.

1,4-Dibromo-2-chloro-5-methylbenzene is a polyhalogenated aromatic compound that belongs to the family of substituted toluenes. Its structure, featuring three halogen atoms (two bromine and one chlorine) and a methyl group on the benzene ring, makes it a potentially useful intermediate in organic synthesis. The presence of multiple, different halogen atoms offers the possibility for selective functionalization through various cross-coupling reactions, exploiting the different reactivities of the C-Br and C-Cl bonds.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are common in compounds used as building blocks for more complex molecules. Polyhalogenated toluenes and related benzene derivatives are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The distinct substitution pattern of this compound could, in principle, be leveraged to create specific isomers of more complex target molecules. Its study would fall within the broader research efforts to expand the toolbox of polyhalogenated building blocks and to explore their utility in constructing novel chemical entities.

Properties of this compound

The following tables summarize some of the known chemical and physical properties of this compound, based on available data.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 28667-41-6 |

| Molecular Formula | C₇H₅Br₂Cl |

| Canonical SMILES | CC1=CC(=C(C=C1Br)Cl)Br |

| InChI Key | RPCYYTRIAPTDOU-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 284.38 g/mol |

| Physical Form | Solid |

Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-2-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCYYTRIAPTDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540572 | |

| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28667-41-6 | |

| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 1,4 Dibromo 2 Chloro 5 Methylbenzene

Influence of Halogen and Alkyl Substituents on Aromatic Reactivity

The presence of multiple, electronically distinct substituents on the benzene (B151609) ring of 1,4-Dibromo-2-chloro-5-methylbenzene significantly modifies its reactivity compared to unsubstituted benzene. Both the electron-donating methyl group and the electron-withdrawing halogen atoms exert powerful influences through a combination of electronic and steric effects.

The reactivity of the aromatic ring is primarily controlled by the balance between inductive and resonance effects of its substituents.

Halogens (Bromo- and Chloro- groups): Halogen atoms are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack. Conversely, halogens possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R). While this +R effect does direct incoming electrophiles to the ortho and para positions, it is weaker than the -I effect. Consequently, halogens are considered deactivating but ortho, para-directing groups. aspirationsinstitute.com In this compound, the cumulative inductive effect of three halogen atoms significantly reduces the ring's nucleophilicity.

In this compound, the activating nature of the methyl group is counteracted by the strong deactivating effects of the three halogen substituents, resulting in a system that is likely less reactive than benzene itself.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In substituted benzenes, bulky groups can physically block access to adjacent (ortho) positions. byjus.com

In this compound, the available positions for electrophilic attack are C3 and C6. The substituents create a sterically crowded environment.

Position C3: This position is flanked by a chloro group at C2 and a bromo group at C4.

Position C6: This position is adjacent to the methyl group at C5 and a bromo group at C1.

The bromine atoms are larger than the chlorine atom, and both are significantly larger than hydrogen. The steric bulk of the halogen atoms, particularly at positions C1, C2, and C4, can hinder the approach of an electrophile to the available C3 and C6 positions. The relative size of the attacking electrophile is also a critical factor; larger electrophiles will experience greater steric repulsion, potentially leading to lower reaction rates or altered regioselectivity. The order of reactivity for nucleophilic substitution reactions is often influenced by steric hindrance, with primary halides being more reactive than secondary, which are more reactive than tertiary halides. aspirationsinstitute.comvedantu.com This principle highlights the importance of spatial bulk in determining reaction outcomes.

Reaction Kinetics and Thermodynamic Profiles

Electrophilic aromatic substitution is typically a two-step mechanism. masterorganicchemistry.com

Step 1 (Slow): The aromatic ring acts as a nucleophile and attacks the electrophile (E+). This step disrupts the stable aromatic system to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial attack is an energetically unfavorable process and is the slow, rate-determining step of the reaction. masterorganicchemistry.comquora.comchegg.com

Step 2 (Fast): A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. This step is rapid as it regenerates the highly stable aromatic system. lkouniv.ac.in

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org It represents the energy difference between the reactants and the highest energy point of the reaction pathway, the transition state. A higher activation energy corresponds to a slower reaction rate.

| Compound | Apparent Activation Energy (Ea) (kJ/mol) | Relative Reactivity Trend |

|---|---|---|

| Benzene | 104 | Base |

| Chlorobenzene | 110 | Lower |

| Bromobenzene | 115 | Lowest |

Data adapted from a kinetic study on the catalytic oxidation of benzene and its mono-halogenated derivatives. academie-sciences.fr

The data in Table 1 shows that the presence of a halogen substituent increases the activation energy for the oxidation reaction compared to unsubstituted benzene. academie-sciences.fr For this compound, the presence of three deactivating halogen atoms likely results in a significantly higher activation energy for electrophilic substitution compared to benzene, despite the presence of the activating methyl group.

Intermediates and Transition State Analysis

The structure and stability of intermediates and transition states are fundamental to understanding a reaction mechanism. In the electrophilic substitution of this compound, the key intermediate is the arenium ion.

The arenium ion is a carbocation intermediate where the positive charge is delocalized over the aromatic ring via resonance. The stability of this intermediate is crucial, as a more stable intermediate implies a lower activation energy for its formation and thus a faster reaction. The electron-donating methyl group helps to stabilize the positive charge, while the electron-withdrawing halogens destabilize it.

| Species | Description | Hybridization of Attacked Carbon | Key Stability Factors |

|---|---|---|---|

| Transition State 1 (TS1) | High-energy state leading to the intermediate. Partial bond formation between the ring and the electrophile. | Changing from sp² to sp³ | Ring aromaticity is partially lost. |

| Arenium Ion (Intermediate) | A resonance-stabilized carbocation. | sp³ | Extent of charge delocalization; stabilizing/destabilizing effects of substituents. |

| Transition State 2 (TS2) | High-energy state leading to the product. Partial bond breaking between carbon and hydrogen. | Changing from sp³ to sp² | Aromaticity is being restored. |

Carbocation and Carbanion Intermediates in Aromatic Substitution

The reactivity of substituted benzenes in aromatic substitution reactions is fundamentally governed by the nature of the substituents and their influence on the stability of charged intermediates. For this compound, the interplay of the electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating methyl group would be expected to direct the regioselectivity of any further substitution.

Similarly, in nucleophilic aromatic substitution, the stability of a transient carbanion intermediate is crucial. This type of reaction is generally favored by strong electron-withdrawing groups. While the bromine and chlorine atoms on this compound are electron-withdrawing, facilitating nucleophilic attack, detailed studies on the formation and reactivity of carbanion intermediates specific to this molecule have not been reported. The presence of multiple halogens could enhance its reactivity in such reactions. cymitquimica.com

Radical Pathways in Cross-Coupling and Degradation

The presence of carbon-halogen bonds, particularly carbon-bromine bonds, makes this compound a candidate for participation in reactions proceeding through radical intermediates, such as palladium-catalyzed cross-coupling reactions and certain degradation pathways.

In the context of cross-coupling reactions, the oxidative addition of an aryl halide to a low-valent metal catalyst, such as palladium(0), is a key step. This process can, under certain conditions, involve single-electron transfer steps, leading to the formation of radical intermediates. For instance, this compound has been identified as a potential precursor in the synthesis of 4-bromo-3-chloro-5-methylbenzaldehyde (B11874952) via a palladium-catalyzed formylation reaction. This type of transformation often involves radical mechanisms. The chemoselectivity of such reactions would be an important area of investigation, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these catalytic cycles.

The degradation of halogenated aromatic compounds in the environment can also proceed through radical pathways, often initiated by photochemical processes or microbial action. These radicals can undergo further reactions, leading to the breakdown of the parent molecule. However, specific studies on the degradation pathways and radical intermediates of this compound are absent from the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 2 Chloro 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4-Dibromo-2-chloro-5-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would be employed to confirm its substitution pattern and assign all proton and carbon signals definitively.

The structure of this compound features a methyl group and two aromatic protons. Due to the asymmetrical substitution pattern, these two aromatic protons are in distinct chemical environments and would therefore be expected to show separate signals in the ¹H NMR spectrum.

Proton (¹H) NMR: The methyl group protons (H-7) would appear as a singlet in the aliphatic region, typically around δ 2.3-2.5 ppm. The two aromatic protons (H-3 and H-6) would resonate in the downfield region (δ 7.0-8.0 ppm). The proton at the C-3 position (H-3) is flanked by a bromine and a chlorine atom, while the proton at the C-6 position (H-6) is adjacent to a bromine and a methyl group. Due to the differing electronic effects of these neighboring substituents, H-3 and H-6 would appear as distinct singlets, as they are not coupled to each other (four bonds separate them). The exact chemical shifts would be influenced by the combined electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule, as there is no molecular symmetry. The methyl carbon (C-7) would appear at the highest field (lowest chemical shift), typically around δ 20-25 ppm. The six aromatic carbons would resonate in the range of δ 120-145 ppm. The carbons directly bonded to the electronegative bromine and chlorine atoms (C-1, C-2, C-4) would be expected to be the most deshielded and appear at the lower field end of this range.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5 - 7.8 | - | Singlet |

| H-6 | ~7.2 - 7.5 | - | Singlet |

| H-7 (CH₃) | ~2.4 | - | Singlet |

| C-1 | - | ~135 - 140 | - |

| C-2 | - | ~132 - 137 | - |

| C-3 | - | ~130 - 135 | - |

| C-4 | - | ~125 - 130 | - |

| C-5 | - | ~138 - 143 | - |

| C-6 | - | ~128 - 133 | - |

| C-7 (CH₃) | - | ~20 - 25 | - |

Note: These are estimated values and actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. pdx.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, no cross-peaks would be expected in the aromatic region of the COSY spectrum because the two aromatic protons (H-3 and H-6) are not coupled to each other. Similarly, the methyl protons (H-7) would not show any correlations as they are a singlet. This absence of correlations would support the proposed substitution pattern.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). bldpharm.com The HSQC spectrum would show cross-peaks connecting the signal of H-3 to C-3, H-6 to C-6, and the methyl protons (H-7) to the methyl carbon (C-7). This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). This is particularly powerful for identifying the connectivity between different parts of the molecule and assigning quaternary (non-protonated) carbons. bldpharm.com Key expected HMBC correlations are summarized in the table below.

| Proton | Correlates to Carbon (2-3 bonds away) | Information Gained |

| H-3 | C-1, C-2, C-4, C-5 | Confirms position of H-3 relative to halogen- and methyl-bearing carbons. |

| H-6 | C-1, C-2, C-4, C-5 | Confirms position of H-6 relative to halogen- and methyl-bearing carbons. |

| H-7 (CH₃) | C-4, C-5, C-6 | Confirms attachment of the methyl group to C-5. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are bonded. researchgate.net In this molecule, a NOESY experiment would be expected to show a cross-peak between the methyl protons (H-7) and the aromatic proton at C-6 (H-6), confirming their spatial proximity on the benzene (B151609) ring.

For the specific compound this compound, there are no other NMR-active nuclei besides ¹H and ¹³C that would be routinely analyzed. However, for structurally related compounds containing fluorine, ¹⁹F NMR would be an essential tool. It provides information on the chemical environment of fluorine atoms within a molecule.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₇H₅Br₂Cl), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak cluster. The calculated exact masses for the most abundant isotopic combinations are shown below.

| Isotopic Composition | Calculated Exact Mass (m/z) |

| C₇H₅⁷⁹Br₂³⁵Cl | 281.8449 |

| C₇H₅⁷⁹Br⁸¹Br³⁵Cl | 283.8429 |

| C₇H₅⁸¹Br₂³⁵Cl | 285.8408 |

| C₇H₅⁷⁹Br₂³⁷Cl | 283.8420 |

| C₇H₅⁷⁹Br⁸¹Br³⁷Cl | 285.8399 |

| C₇H₅⁸¹Br₂³⁷Cl | 287.8379 |

The observation of this specific isotopic pattern and the accurate mass measurement by HRMS would provide strong evidence for the elemental formula C₇H₅Br₂Cl.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. youtube.com For this compound, the fragmentation would likely proceed through characteristic pathways for halogenated aromatic compounds.

Common fragmentation pathways would include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at m/z [M-Br]⁺.

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z [M-Cl]⁺.

Loss of a methyl radical (•CH₃): This would produce a fragment at m/z [M-CH₃]⁺. This is often followed by rearrangement to form a stable tropylium-like ion.

Sequential loss of halogens: The initial fragment ions could undergo further fragmentation by losing another halogen atom.

The relative abundances of these fragment ions would help to confirm the presence and positions of the various substituents on the benzene ring.

Ionization Techniques (e.g., ESI, FAB, MALDI, EI/CI)

For a volatile and thermally stable small organic molecule like this compound, Electron Impact (EI) ionization is a highly suitable and commonly employed mass spectrometry technique. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive, predictable fragmentation, which provides valuable structural information.

The molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two bromine atoms and one chlorine atom, this peak would exhibit a highly characteristic and complex isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination results in a distinctive cluster of peaks for the molecular ion and any fragment containing these halogens.

Following ionization, the molecular ion would be expected to undergo fragmentation through characteristic pathways for haloaromatic compounds. The most common fragmentations would involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the structure apart from C-H bonds, and the loss of the methyl group.

Table 1: Predicted Major Ions in the Electron Impact Mass Spectrum of this compound

| Ion | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [C₇H₅Br₂Cl]⁺ | 282 | Molecular Ion (M⁺) |

| [C₇H₅BrCl]⁺ | 203 | Loss of a Bromine radical (·Br) |

| [C₇H₅Br₂]⁺ | 247 | Loss of a Chlorine radical (·Cl) |

| [C₆H₂Br₂Cl]⁺ | 267 | Loss of a Methyl radical (·CH₃) |

| [C₇H₄Br₂Cl]⁺ | 281 | Loss of a Hydrogen radical (·H) |

Note: The m/z values are nominal and based on the most abundant isotopes. The actual spectrum would show clusters of peaks for each fragment corresponding to the different isotopic combinations.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of its specific functional groups and substitution pattern on the benzene ring.

Fingerprint Region Analysis and Characteristic Group Frequencies

The vibrational spectrum can be divided into the functional group region (approx. 4000-1500 cm⁻¹) and the fingerprint region (approx. 1500-400 cm⁻¹). The fingerprint region is particularly important for aromatic compounds as it contains a rich set of complex vibrations, including ring stretching and deformation modes, that are highly sensitive to the substitution pattern.

Characteristic Group Frequencies:

Aromatic C-H Stretch: Expected in the range of 3100-3000 cm⁻¹.

Methyl C-H Stretch: Asymmetric and symmetric stretches anticipated between 2980-2870 cm⁻¹.

Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Methyl C-H Bending: Asymmetric and symmetric bending modes would appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Cl Stretch: A strong absorption is expected in the 800-600 cm⁻¹ range.

C-Br Stretch: This vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ range.

The specific out-of-plane C-H bending vibrations between 900-700 cm⁻¹ would be indicative of the 1,2,4,5-tetrasubstituted pattern of the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Methyl C-H Bend | 1465 - 1380 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

Conformational Studies via Vibrational Modes

The molecular structure of this compound is largely rigid due to the planarity of the benzene ring. Unlike molecules with multiple single bonds that allow for significant rotation and the existence of various conformers (e.g., gauche, anti), this compound is expected to exist in a single, stable conformation. The primary source of minor conformational flexibility would be the rotation of the methyl group around its C-C bond axis.

The low-frequency region of the vibrational spectrum (typically below 400 cm⁻¹) would contain modes corresponding to the torsion of this methyl group as well as skeletal vibrations involving the heavy halogen substituents. However, these modes would not be used for a "conformational study" in the traditional sense of identifying different stable isomers, but rather for characterizing the vibrational dynamics of the single dominant molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the key electronic transitions are the π → π* transitions associated with the delocalized system of the benzene ring.

Compared to unsubstituted benzene, which shows a weak "benzenoid" band around 255 nm, the presence of substituents alters the electronic structure and thus the absorption spectrum. Halogen (Br, Cl) and alkyl (CH₃) groups are known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

Primary Band: A strong absorption band, analogous to the E₂-band in benzene, is predicted to appear at shorter wavelengths, likely below 230 nm.

Secondary Band: A weaker, fine-structured band, analogous to the B-band in benzene, is expected at longer wavelengths, likely in the 260-290 nm region. The fine structure may be less resolved due to the multiple, heavy substituents and solvent effects.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. If a suitable crystal could be grown and analyzed, X-ray crystallography would provide the definitive solid-state structure of the molecule.

This analysis would yield precise, quantitative data on:

Molecular Geometry: Accurate bond lengths (C-C, C-H, C-Br, C-Cl), bond angles, and torsion angles, confirming the planarity of the benzene ring.

Crystal Packing: The arrangement of molecules within the crystal lattice would be revealed. This would allow for the analysis of intermolecular interactions, which are critical in determining the physical properties of the solid.

Intermolecular Interactions: Given the presence of bromine and chlorine atoms, the crystal packing would likely be influenced by halogen bonding (C-Br···Br, C-Br···Cl, or C-Cl···Br interactions), where a halogen atom acts as an electrophilic "donor" to a nucleophilic region on an adjacent molecule. Van der Waals forces and potential weak C-H···π interactions would also play a significant role.

Computational Chemistry and Theoretical Studies of 1,4 Dibromo 2 Chloro 5 Methylbenzene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. This information is crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its potential as an electron donor or acceptor, respectively. The electrostatic potential surface could also be mapped to identify regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Predicted Parameters from DFT Calculations for 1,4-Dibromo-2-chloro-5-methylbenzene (Note: The following data is hypothetical and serves as an example of what would be obtained from actual DFT calculations.)

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-Br Bond Length | ~1.89 - 1.91 Å |

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| C-C (methyl) Bond Length | ~1.50 - 1.52 Å |

| C-H (methyl) Bond Length | ~1.09 - 1.10 Å |

| C-H (aromatic) Bond Length | ~1.08 - 1.09 Å |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 to 6.5 eV |

| Dipole Moment | 1.0 to 2.0 D |

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of unknown compounds. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides a powerful method for confirming the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase calculations.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are illustrative and would be refined by actual quantum chemical calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 118 - 122 |

| C2 (C-Cl) | 132 - 136 |

| C3 (C-H) | 130 - 134 |

| C4 (C-Br) | 115 - 119 |

| C5 (C-CH₃) | 138 - 142 |

| C6 (C-H) | 135 - 139 |

| CH₃ | 20 - 24 |

| H3 | 7.3 - 7.7 |

| H6 | 7.6 - 8.0 |

| H (methyl) | 2.3 - 2.7 |

Theoretical calculations are invaluable for exploring the reactivity of this compound in various chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in reactions involving this compound as a precursor, such as palladium-catalyzed cross-coupling reactions, transition state calculations can elucidate the reaction mechanism and the role of different substituents in influencing the reaction's feasibility and outcome.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

For a relatively rigid molecule like this compound, the primary source of flexibility arises from the rotation of the methyl group. MD simulations can be employed to study the rotational barrier of the methyl group and to identify the most stable conformations. Although the benzene (B151609) ring itself is planar, slight out-of-plane vibrations of the substituents can also be observed. These simulations provide a detailed understanding of the molecule's accessible conformations and their relative energies, which can be important for understanding its interactions with other molecules.

MD simulations are particularly well-suited for studying the behavior of molecules in the liquid or solid state. By simulating a system containing many molecules of this compound, it is possible to investigate the nature and strength of intermolecular interactions. These interactions would likely include van der Waals forces and dipole-dipole interactions, given the polar nature of the C-Br and C-Cl bonds. In the solid state, these interactions dictate the crystal packing arrangement. Simulations could predict the lattice energy and the preferred crystal structure, providing insights into the macroscopic properties of the solid material. Understanding these intermolecular forces is also crucial for predicting the compound's solubility in different solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Aromatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activity. wikipedia.org These models are mathematical equations that correlate the physicochemical properties or theoretical molecular descriptors of chemicals with a specific activity, such as toxicity or receptor binding. wikipedia.orgnih.gov For halogenated aromatic compounds like this compound, QSAR studies are instrumental in predicting their behavior and understanding their interaction mechanisms at a molecular level.

The fundamental principle of QSAR is that the activity of a chemical is a function of its structural properties. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictor variables in these models consist of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), atomic charges, and dipole moments. besjournal.comnih.gov For halogenated aromatics, these descriptors are crucial as they govern the susceptibility of the molecule to electrophilic or nucleophilic attack. besjournal.com

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's affinity for a nonpolar solvent versus a polar solvent. besjournal.com Hydrophobicity is a key factor in how easily a compound can be absorbed by an organism. besjournal.com

Steric Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular volume and surface area. They are important in determining how well a molecule can fit into a biological receptor or active site.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Application to Mechanistic Understanding of Interactions

QSAR models provide valuable insights into the mechanistic interactions of halogenated aromatic compounds. By identifying the molecular descriptors that are most significantly correlated with a particular activity, researchers can infer the underlying mechanisms of action.

For instance, a QSAR model for the toxicity of halogenated benzenes to bacteria revealed that the toxicity is primarily related to electronic properties and hydrophobicity. besjournal.com The energy of the lowest unoccupied molecular orbital (ELUMO) was found to have a negative correlation with toxicity, indicating that molecules more susceptible to interactions with nucleophiles are more toxic. besjournal.com The net charge on the carbon atoms (Qc) can reflect the leaving potential of the halogen, which is relevant for electrophilic compounds. besjournal.com

The mechanisms of toxic action for halogenated benzenes can be diverse. While some, like halogenated- and alkyl-halogenated benzenes, act as non-polar narcotics with toxicity dependent on hydrophobicity, others like halogenated phenols and anilines exhibit polar narcosis and are more toxic than their hydrophobicity would suggest. besjournal.com Certain compounds, such as 2,4-dinitrochlorobenzene, act as electrophiles where the halogen serves as a leaving group. besjournal.com

In the context of this compound, a QSAR model could be developed to predict a specific biological activity, for example, its potential as an environmental contaminant or its interaction with a particular enzyme. The descriptors for such a model would likely include:

logP: To account for its hydrophobic character.

EHOMO and ELUMO: To describe its electronic reactivity.

Atomic charges on the carbon and halogen atoms: To identify potential sites for electrophilic or nucleophilic interactions.

Steric parameters: To account for the influence of the methyl group and the halogen atoms on its ability to bind to a target site.

The following interactive table showcases hypothetical data that could be used to build a QSAR model for a series of halogenated benzenes, including this compound, to predict a specific biological activity (e.g., toxicity).

| Compound | logP | EHOMO (eV) | ELUMO (eV) | Predicted Activity (log 1/C) |

| Chlorobenzene | 2.84 | -9.07 | -0.12 | 3.65 |

| 1,4-Dichlorobenzene (B42874) | 3.39 | -9.12 | -0.45 | 4.10 |

| 1,2,4-Trichlorobenzene | 4.02 | -9.25 | -0.78 | 4.55 |

| This compound | 4.50 | -8.95 | -0.95 | 5.20 |

| 2,4-Dinitrochlorobenzene | 2.55 | -10.50 | -2.50 | 4.79 |

Note: The data in this table is illustrative and intended to demonstrate the types of descriptors and activity values that would be used in a QSAR study. The values for this compound are hypothetical.

By analyzing the coefficients of the resulting QSAR equation, one could deduce the relative importance of hydrophobicity, electronic interactions, and steric effects in the compound's activity. This would provide a deeper mechanistic understanding of how this compound interacts with biological systems. Furthermore, the model could be used to predict the activity of other, structurally similar halogenated aromatic compounds. wikipedia.org

Environmental Fate, Transport, and Remediation of Halogenated Benzenes: Implications for 1,4 Dibromo 2 Chloro 5 Methylbenzene

Occurrence and Distribution in Environmental Matrices

Halogenated benzenes, a category of compounds that includes 1,4-Dibromo-2-chloro-5-methylbenzene, are recognized for their persistence in the environment. ncert.nic.in Their distribution across various environmental compartments is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient.

Air, Water, Soil, and Sediment Compartments

The environmental distribution of polyhalogenated aromatic compounds is widespread. Compounds with higher volatility, like many chlorinated benzenes, can be transported over long distances in the atmosphere. ethz.ch Conversely, less volatile and more hydrophobic compounds tend to adsorb to soil and sediment particles.

Halogenated organic compounds are generally characterized by low water solubility. ncert.nic.in This property, combined with their resistance to natural degradation processes, leads to their accumulation in soil and sediments. Once in aquatic systems, they can partition from the water column to the sediment, where they may persist for extended periods. The extensive use of various chlorinated and brominated benzenes in industrial processes and as chemical intermediates has led to their release into the environment. ethz.chethz.ch For instance, 1,4-dichlorobenzene (B42874) has been widely used as a pesticide and deodorant, leading to its detection in various environmental media. ethz.ch

Analytical Detection Methods for Organohalides in Environmental Samples

The accurate detection and quantification of organohalides like this compound in environmental samples are crucial for monitoring their fate and transport. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of these compounds.

This method allows for the separation of complex mixtures of organohalides and their unambiguous identification and quantification, even at trace levels. scispace.com The selectivity and sensitivity of GC-MS make it suitable for analyzing various environmental matrices, including water, soil, and air. For instance, a GC-MS method operating in selected-ion-monitoring (SIM) mode has been developed for the simultaneous quantification of impurities such as 1,4-dibromobutane (B41627) at very low concentrations. scispace.com

The sample preparation for GC-MS analysis typically involves an extraction step to isolate the target compounds from the sample matrix, followed by a concentration step to enhance detection sensitivity. The choice of extraction technique depends on the sample type and the physicochemical properties of the analytes.

Table 1: Common Analytical Techniques for Organohalide Detection

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Widely used for the identification and quantification of a broad range of organohalides in environmental samples. |

Degradation Pathways of Organohalides

The persistence of halogenated benzenes in the environment is largely due to their resistance to degradation. ncert.nic.in However, both biological and non-biological processes can contribute to their transformation and eventual breakdown.

Biotic Degradation: Microbial Reductive Dehalogenation

Under anaerobic conditions, such as those found in sediments and certain subsurface environments, microbial reductive dehalogenation is a key degradation pathway for many halogenated aromatic compounds. researchgate.netoup.com This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, which is catalyzed by specific microorganisms. mdpi.com

This biological process can lead to the partial or complete detoxification of halogenated pollutants. oup.com For example, various anaerobic microbial consortia have been shown to reductively dehalogenate chlorinated benzenes and brominated phenols. ethz.chnih.gov The microorganisms involved in this process, often referred to as organohalide-respiring bacteria, use the halogenated compounds as terminal electron acceptors in their respiratory chain. mdpi.com The presence of putative reductive dehalogenase genes in microbial communities from environments containing natural brominated compounds suggests that this is a widespread natural process. nih.gov

Table 2: Examples of Microbial Reductive Dehalogenation

| Organism/Consortium | Substrate | Product(s) |

|---|---|---|

| Anaerobic marine sponge-associated microorganisms | 2,4,6-Tribromophenol | 2-Bromophenol |

| Methanogenic microbial consortia | 1,4-Dichlorobenzene | Monochlorobenzene, Benzene (B151609) |

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biotic processes, abiotic degradation pathways can also contribute to the transformation of halogenated benzenes. Photodegradation, which involves the breakdown of chemical compounds by light energy, is a significant process for some organohalides in the atmosphere and surface waters. ethz.ch For instance, polyhalogenated carbazoles have been shown to undergo photodegradation in sunlight, with reaction rates increasing with the number of halogen substituents. researchgate.net The primary mechanism in some cases is stepwise reductive dehalogenation. researchgate.net

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. While haloalkanes can undergo hydrolysis, the carbon-halogen bond in aryl halides, such as this compound, is generally strong and less susceptible to hydrolysis under normal environmental conditions. byjus.com Significant energy input, such as high temperatures and pressures, is often required to facilitate the hydrolysis of compounds like chlorobenzene. byjus.com

Enantioselective Microbial Transformation of Chiral Organohalides

Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. While this compound is an achiral molecule, many other organohalides exist as enantiomers. The microbial degradation of such chiral compounds can be enantioselective, meaning that one enantiomer is degraded at a faster rate than the other. researchgate.net

This enantioselectivity arises from the specific three-dimensional structure of the active sites of the enzymes responsible for the degradation. nih.govnih.gov Dehalogenases, the enzymes that catalyze the removal of halogens, can exhibit stereospecificity, leading to the preferential transformation of one enantiomer. mdpi.com This phenomenon is important in assessing the environmental fate of chiral pollutants, as the different enantiomers can have varying toxicities and bioactivities.

Advanced Remediation Strategies for Halogenated Organic Pollutants

The persistence of halogenated organic compounds, such as this compound, in the environment necessitates the development of effective remediation strategies. These compounds are often resistant to natural degradation processes due to the strength of the carbon-halogen bonds. nih.gov Advanced remediation strategies aim to transform these recalcitrant molecules into less harmful substances through biological, electrochemical, and chemical methods.

Bioremediation and Bioaugmentation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants. nih.gov For halogenated benzenes, two primary microbial strategies are relevant: oxidative dehalogenation under aerobic conditions and reductive dehalogenation under anaerobic conditions. nih.govnih.gov

Under aerobic conditions, bacteria utilize oxygenase enzymes to incorporate oxygen atoms into the aromatic ring, initiating its cleavage. nih.gov Dioxygenases, for example, can introduce two hydroxyl groups, making the structure susceptible to further degradation. nih.gov This process of oxidative dehalogenation typically involves the removal of halogen atoms after the initial enzymatic attack on the benzene ring. nih.gov

Conversely, anaerobic conditions favor reductive dehalogenation, a process where microorganisms use the halogenated compound as a terminal electron acceptor in their respiration. nih.gov This involves the sequential removal of halogen atoms and their replacement with hydrogen atoms. epa.gov Organohalide-respiring bacteria, such as species of Dehalococcoides, are well-studied for their ability to dechlorinate a wide range of pollutants, including halogenated benzenes. nih.gov Studies on the anaerobic degradation of chlorinated benzenes and toluenes show that the process occurs sequentially, with higher halogenated congeners being transformed into less halogenated ones, eventually leading to benzene or toluene, which can be further mineralized. nih.govosti.gov For a compound like this compound, this process would likely involve the stepwise removal of bromine and chlorine atoms. The removal of bromine is generally more energetically favorable than that of chlorine.

Bioaugmentation is a strategy employed to enhance the efficacy of bioremediation at a contaminated site. It involves introducing specific, pre-grown microbial strains or consortia known for their potent degradative capabilities. nih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or does so too slowly. For instance, the bioaugmentation with Dehalococcoides mccartyi has been shown to significantly increase the dechlorination rate of polychlorinated biphenyls (PCBs). nih.gov A similar approach could be applied to sites contaminated with polyhalogenated benzenes like this compound by introducing cultures demonstrated to dehalogenate brominated and chlorinated aromatics.

| Approach | Conditions | Key Microbial Process | Primary Mechanism | Applicable to this compound |

|---|---|---|---|---|

| Natural Attenuation | Aerobic or Anaerobic | Metabolism by indigenous microorganisms | Oxidative or reductive dehalogenation | Potentially slow due to the compound's recalcitrance and potential toxicity to microbes. |

| Biostimulation | Aerobic or Anaerobic | Enhanced metabolism by indigenous microorganisms | Addition of nutrients, electron donors, or acceptors to stimulate microbial activity. nih.gov | Can enhance the degradation rate if a capable indigenous population exists. |

| Bioaugmentation | Typically Anaerobic | Metabolism by introduced specialized microorganisms (e.g., Dehalococcoides) | Introduction of non-native, highly efficient dehalogenating bacteria. nih.gov | A targeted approach to introduce specific dehalogenating capabilities for faster and more complete remediation. |

Electrocatalytic Redox Processes

Electrocatalytic redox processes are emerging technologies that use electrical energy to drive the oxidation or reduction of persistent organic pollutants. These methods offer advantages such as high efficiency and the ability to operate under ambient conditions.

Electrocatalytic Oxidation involves the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), at the surface of an anode. These radicals are highly reactive and non-selective, enabling them to attack and mineralize a wide range of organic contaminants, including halogenated benzenes. The process can occur through direct electron transfer from the pollutant to the anode or, more commonly, through indirect oxidation mediated by electrochemically generated species like •OH, ozone, or active chlorine.

Electrocatalytic Reduction , or electrocatalytic hydro-dehalogenation, occurs at the cathode. This process involves the transfer of electrons to the halogenated organic molecule, leading to the cleavage of carbon-halogen bonds and the replacement of the halogen with a hydrogen atom. This technique is particularly effective for removing halogen substituents from aromatic rings. The process can be mediated by direct electron transfer or by atomic hydrogen (H*) formed on the cathode surface. The efficiency of dehalogenation depends on factors like the molecular structure of the pollutant and the number and type of halogen atoms.

For this compound, a combined or sequential electrocatalytic approach could be envisioned. Reductive treatment could first remove the bromo- and chloro-substituents, followed by oxidative treatment to completely mineralize the resulting toluene.

Chemical Oxidation and Reduction Techniques

Chemical methods provide another avenue for the remediation of halogenated organic pollutants, often characterized by rapid reaction rates.

Advanced Oxidation Processes (AOPs) are designed to generate highly reactive hydroxyl radicals (•OH) in situ to destroy organic contaminants. wikipedia.orgdtic.mil These processes are effective against a wide array of recalcitrant compounds, including aromatic hydrocarbons. wikipedia.orgresearchgate.net Common AOPs include:

Ozone/UV: The combination of ozone (O₃) and ultraviolet (UV) light leads to the photolytic decomposition of ozone to produce hydrogen peroxide, which then forms •OH radicals.

H₂O₂/UV: UV photolysis of hydrogen peroxide (H₂O₂) directly generates •OH radicals.

Fenton's Reagent: This system uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce •OH radicals. It is a cost-effective method but typically requires acidic pH conditions.

These radicals can attack the aromatic ring of this compound, leading to hydroxylation, ring-opening, and eventual mineralization into carbon dioxide, water, and inorganic halides.

Chemical Reduction Techniques primarily involve the use of strong reducing agents to achieve dehalogenation. A prominent example is the use of Zero-Valent Iron (ZVI) . ZVI is a cost-effective and environmentally compatible reducing agent that can donate electrons to chlorinated and brominated organic compounds, resulting in the cleavage of the carbon-halogen bond. mdpi.com The standard redox potential of iron (Fe⁰/Fe²⁺ = -0.44 V) is sufficiently low to reduce many halogenated hydrocarbons. Nanoscale ZVI (nZVI) offers a significant advantage due to its high surface area and reactivity, which can lead to much faster degradation rates. rsc.org The reaction with ZVI would sequentially replace the bromine and chlorine atoms on the this compound molecule with hydrogen.

| Technique Type | Specific Method | Primary Reactant/Mechanism | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Chemical Oxidation | Ozone/UV | Generation of •OH radicals from O₃ photolysis. wikipedia.org | High efficiency for a broad range of organics. | High operational cost (energy for UV and ozone generation). |

| H₂O₂/UV | Generation of •OH radicals from H₂O₂ photolysis. wikipedia.org | No sludge formation; simple equipment. | High cost of H₂O₂ and UV energy; low quantum yield. | |

| Fenton's Reagent | Generation of •OH radicals via Fe²⁺ and H₂O₂ reaction. wikipedia.org | Low cost of reagents; can be used in situ. | Requires acidic pH; produces iron sludge. | |

| Chemical Reduction | Zero-Valent Iron (ZVI) | Reductive dehalogenation via electron transfer from Fe⁰. mdpi.com | Low cost; long-term reactivity; applicable in situ. | Potential for surface passivation; slower kinetics for some compounds. |

Applications of Halogenated Benzenes in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates in Complex Molecule Construction

Polysubstituted benzenes like 1,4-dibromo-2-chloro-5-methylbenzene are valuable intermediates in the synthesis of more complex molecular architectures. The differential reactivity of the halogen atoms (two bromine atoms and one chlorine atom) can, in principle, allow for selective and sequential functionalization through various cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This selective reactivity is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of intricate molecular frameworks from relatively simple precursors.

While the direct application of this compound in the synthesis of specific commercial pharmaceuticals or agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Halogenated aromatic rings are common features in many drug molecules and agrochemicals, where the halogens can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of multiple halogen atoms on the benzene (B151609) ring of this compound offers the potential for the introduction of diverse functionalities, which is a key strategy in the discovery and optimization of new bioactive compounds.

The synthesis of complex natural products often requires the use of highly functionalized building blocks to construct the target molecule efficiently. Halogenated aromatic compounds can serve as crucial precursors in these synthetic endeavors. Although no specific total synthesis of a natural product has been reported to utilize this compound as a starting material, its potential as a synthetic intermediate is noteworthy. The ability to selectively functionalize the bromine and chlorine positions would allow for the convergent assembly of complex fragments, a common strategy in modern natural product synthesis.

Precursors for Advanced Materials

The field of materials science heavily relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Halogenated benzenes are frequently employed as monomers or precursors for the synthesis of a wide range of advanced materials.

Conjugated polymers, which possess alternating single and double bonds along their backbone, are a class of materials with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these polymers often involves the polymerization of dihalogenated aromatic monomers through cross-coupling reactions.

While there are no specific reports on the use of this compound in the synthesis of conjugated polymers, its dibromo substitution pattern makes it a potential candidate for such applications. The chlorine and methyl substituents would be expected to influence the solubility and electronic properties of the resulting polymer.

Table 2: Potential Polymerization Reactions for this compound

| Reaction Type | Co-monomer | Potential Polymer Structure |

|---|---|---|

| Suzuki Polymerization | Aromatic Diboronic Acid/Ester | Alternating copolymer |

| Stille Polymerization | Aromatic Distannane | Alternating copolymer |

The development of new catalysts is crucial for advancing chemical synthesis. The performance of a metal catalyst is often dictated by the properties of the ligands that coordinate to the metal center. Polysubstituted aromatic compounds can serve as scaffolds for the synthesis of complex ligands. The halogen atoms on this compound could be replaced with phosphorus, nitrogen, or other coordinating groups to generate novel ligand structures. The specific substitution pattern of the benzene ring could impart unique steric and electronic properties to the resulting ligand, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Further Derivatization Chemistry of this compound

The synthetic utility of this compound lies in its potential for a variety of derivatization reactions. The bromine atoms are generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, which could allow for selective functionalization.

Some potential derivatization reactions include:

Selective Monofunctionalization: Under carefully controlled conditions, it may be possible to selectively react one of the bromine atoms, leaving the other bromine and the chlorine atom intact for subsequent transformations.

Difunctionalization: Both bromine atoms could be reacted with the same or different nucleophiles to introduce two new substituents.

Trifunctionalization: While more challenging, it is conceivable that all three halogen atoms could be sequentially replaced to create a highly substituted benzene derivative.

These derivatization strategies would open up access to a wide range of novel compounds with potential applications in various fields of chemistry. However, it is important to note that specific and detailed research on the derivatization and subsequent applications of this compound is currently limited in the scientific literature.

Q & A

Q. What are the optimized synthetic routes for 1,4-Dibromo-2-chloro-5-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of halogenated aromatic compounds often involves electrophilic substitution or halogen-exchange reactions. For example, bromination of methyl-substituted benzene derivatives can be achieved using bromine (Br₂) in dichloromethane (DCM) with iron powder as a catalyst . Key variables include:

- Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may promote side reactions like debromination.

- Solvent polarity : Non-polar solvents (e.g., hexane) favor electrophilic substitution, while polar solvents stabilize intermediates.

- Catalyst loading : Iron powder (0.5–2.0% w/w) is typical for bromination, but excess catalyst may lead to over-halogenation.

Q. Table 1: Example Synthesis Protocol (Adapted from )

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Br₂ in DCM, Fe catalyst | Bromination | 94% |

| 2 | Na₂S₂O₅ solution | Quenching excess Br₂ | - |

| 3 | Column chromatography (n-hexane) | Purification | >95% purity |

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Methodological Answer: Purity validation requires a combination of techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to resolve halogenated byproducts. Retention time comparison against a certified standard is critical .

- NMR Spectroscopy : ¹H and ¹³C NMR can identify positional isomers (e.g., distinguishing 1,4- vs. 1,3-dibromo derivatives) via chemical shift differences in aromatic protons (~6.5–7.5 ppm) .

- Melting Point Analysis : A sharp mp range (e.g., 63–64°C for analogous compounds) indicates high crystallinity and purity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium thiosulfate (for bromine residues) and adsorb with inert materials (e.g., vermiculite).

- Waste Disposal : Halogenated waste must be segregated and incinerated in approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation:

- Crystal Growth : Slow evaporation of a DCM/hexane solution yields suitable crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL software refines positional parameters, revealing bond angles and halogen interactions (e.g., Br···Cl distances ~3.4 Å) .

Q. Table 2: Example Crystallographic Parameters (Adapted from )

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.21, 8.05, 12.34 |

| α, β, γ (°) | 90, 95.6, 90 |

| R-factor | <0.05 |

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

- Electrophilic Sites : Mulliken charges identify the para-bromo position as most reactive for Suzuki-Miyaura coupling.

- Activation Energy : Transition-state analysis predicts Pd-catalyzed coupling requires ~25 kcal/mol .

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts (e.g., DMF accelerates oxidative addition vs. THF) .

Q. How can researchers analyze environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies : Expose solutions to UV light (254 nm) and monitor degradation via LC-MS. Major products include dehalogenated intermediates (e.g., 2-chloro-5-methylbenzene) .

- Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. and track bromide ion release via ion chromatography.

- QSPR Models : Quantitative Structure-Persistence Relationships estimate half-life in water (>180 days due to high log Kow ~4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。